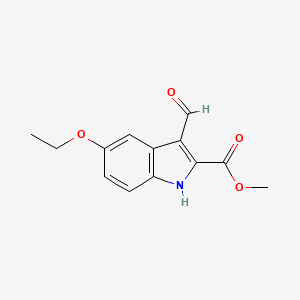

N-叔丁基-3-(氯甲基)苯甲酰胺

描述

The compound "N-tert-butyl-3-(chloromethyl)benzamide" is not directly studied in the provided papers. However, the papers do discuss various benzamide derivatives and tert-butyl compounds, which can provide insights into the chemical behavior and properties of similar compounds. For instance, benzamide derivatives are often explored for their potential biological activities, such as antagonistic effects on the farnesoid X receptor (FXR) . Tert-butyl groups are commonly used in organic synthesis, for example, as a protecting group for amines .

Synthesis Analysis

The synthesis of tert-butyl compounds and benzamide derivatives is well-documented in the literature. For example, tert-butylsulfonamide has been used as a nitrogen source for catalytic reactions , and various benzamide derivatives have been synthesized to improve potency and stability for pharmaceutical applications . The synthesis of N-tert-butoxycarbonyl derivatives is also reported, which involves the treatment of starting materials under alkaline conditions to yield products suitable for peptide synthesis .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often analyzed using spectroscopic methods and theoretical calculations. For instance, the molecular structure, vibrational frequencies, and corresponding assignments of a pyrazine-carboxamide derivative were investigated using Gaussian09 software, and the stability of the molecule was analyzed using NBO analysis . Similarly, the crystal structure and spectroscopic properties of a novel carbacylamidophosphate were characterized by X-ray diffraction and vibrational spectra .

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions. The SAR study of benzamide derivatives as FXR antagonists involved systematic exploration of structure-activity relationships to improve the potency and stability of the compounds . The tert-butyl group in tert-butylsulfonamide acts as a nitrogen source in catalytic aminohydroxylation and aziridination of olefins .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives and tert-butyl compounds are often characterized through experimental and computational methods. For example, the hyperpolarizability, NBO, and HOMO-LUMO analysis of a pyrazine-carboxamide derivative suggest an extended π-electron delocalization, which is responsible for the nonlinearity of the molecule . The crystallography and magnetism of 3-(N-tert-butyl-N-aminoxyl)benzoic acid were studied, revealing antiferromagnetic behavior at lower temperatures . The synthesis and crystal structure analysis of a carbacylamidophosphate derivative also provided insights into its structural and conformational properties .

科学研究应用

钯催化的合成

一种通过叔丁基异氰化物插入从 N-(2-溴苯基)苯甲酰胺合成复杂有机化合物的新型钯催化策略已被开发,展示了一种合成复杂有机化合物的方法。此过程导致形成 4H-苯并[d][1,3]恶嗪-4-酮和 N-(2-氰基苯基)苯甲酰胺,证明了 N-叔丁基-3-(氯甲基)苯甲酰胺衍生物在促进复杂化学转化中的效用 (Wang 等人,2015)。

聚酰胺合成

基于源自 4-叔丁基邻苯二酚的双(醚-羧酸)或双(醚胺)的邻位连接聚酰胺的合成和性质的研究突出了叔丁基基化合物在新型聚合物材料开发中的作用。这些聚酰胺表现出高热稳定性和极性溶剂中的溶解性,表明它们在先进材料科学中的潜在应用 (Hsiao 等人,2000)。

法尼醇 X 受体 (FXR) 拮抗剂

对 3-(叔丁基)-4-羟基苯甲酸苯酯和苯甲酰胺衍生物作为新型 FXR 拮抗剂的发现和构效关系 (SAR) 的研究突出了叔丁基苯甲酰胺衍生物的药学应用。这些化合物在法尼醇 X 受体的调节中显示出前景,法尼醇 X 受体是治疗代谢紊乱症的一个靶点 (Song 等人,2015)。

抗癌候选复合物合成

双-(4-(叔丁基)-N-(甲基氨基硫代羰基)苯甲酰胺)-铁 (III) 复合物作为抗癌候选物的合成和虚拟筛选证明了 N-叔丁基苯甲酰胺衍生物在潜在抗癌药物开发中的应用。该复合物与核糖核苷酸还原酶表现出有希望的相互作用,表明其作为抗癌剂的潜在功效 (Ruswanto 等人,2021)。

亲核取代和自由基反应

叔丁基苯基偶氮羧酸酯(包括 N-叔丁基-3-(氯甲基)苯甲酰胺的衍生物)在合成有机化学中的多功能性通过它们在亲核取代和自由基反应中的应用得到了展示。这些反应能够修饰苯环并引入各种官能团,说明了该化合物在各种合成途径中的效用 (Jasch 等人,2012)。

属性

IUPAC Name |

N-tert-butyl-3-(chloromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-12(2,3)14-11(15)10-6-4-5-9(7-10)8-13/h4-7H,8H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLCZZPCGHYUOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=CC(=C1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-butyl-3-(chloromethyl)benzamide | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine](/img/structure/B2527613.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(pyridin-3-yloxy)acetamide](/img/structure/B2527616.png)

![2-[1-[(2,6-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2527621.png)

![4-Aminobicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2527623.png)

![7-(furan-2-ylmethyl)-6-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2527625.png)

![3-cyclopentyl-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2527632.png)